(3-Carboxypropyl)triphenylphosphonium bromide
CAS No.: 17857-14-6
Cat. No.: VC20844231
Molecular Formula: C22H22BrO2P
Molecular Weight: 429.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17857-14-6 |
---|---|
Molecular Formula | C22H22BrO2P |
Molecular Weight | 429.3 g/mol |
IUPAC Name | 3-carboxypropyl(triphenyl)phosphanium;bromide |
Standard InChI | InChI=1S/C22H21O2P.BrH/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H |
Standard InChI Key | NKVJKVMGJABKHV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES | C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Introduction
Chemical Structure and Properties
(3-Carboxypropyl)triphenylphosphonium bromide (C22H22O2P·Br) is characterized by a triphenylphosphonium cation with a carboxypropyl chain, paired with a bromide counterion . This structure combines the lipophilic character of the triphenylphosphonium group with the reactivity of the carboxyl functionality, making it particularly valuable for biological applications and chemical modifications.
Physical and Chemical Properties
The compound exhibits specific physiochemical characteristics that determine its behavior in various applications. These properties are crucial for understanding its functionality in different research contexts.
Property | Description |
---|---|
Molecular Formula | C22H22O2P·Br |
Appearance | White to off-white crystalline powder |
Solubility | Soluble in polar organic solvents |
Functional Groups | Carboxyl group, phosphonium cation |
Charge | Cationic (positive charge on phosphorus) |
Stability | Stable under normal conditions when properly stored |
The characteristic positive charge on the phosphonium group gives this compound its ability to accumulate in mitochondria due to the negative membrane potential of these organelles, which is a critical feature exploited in various biological applications .
Hazard Category | Classification |
---|---|
Skin Corrosion/Irritation | Category 2 |
Serious Eye Damage/Eye Irritation | Category 2 |
Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Appropriate precautionary statements include washing exposed skin thoroughly after handling, wearing protective equipment, avoiding breathing dust or vapors, and using the compound only in well-ventilated areas . Exposure can cause skin irritation, serious eye irritation, and respiratory irritation, requiring immediate medical attention if symptoms occur.
Applications in Research
(3-Carboxypropyl)triphenylphosphonium bromide has demonstrated significant utility across multiple scientific disciplines due to its distinctive chemical properties and biological interactions.
Cell Biology and Mitochondrial Research
The compound serves as an effective mitochondrial probe, enabling researchers to study mitochondrial function and dynamics in living cells . Its cationic triphenylphosphonium group facilitates accumulation within mitochondria due to the negative membrane potential of these organelles. This property makes it an invaluable tool for investigating mitochondrial processes, membrane potential changes, and related cellular mechanisms.
The ability to target mitochondria specifically has opened new avenues for understanding mitochondrial dysfunction in various pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders.
Drug Delivery Systems
One of the most promising applications of (3-Carboxypropyl)triphenylphosphonium bromide is in the development of targeted drug delivery systems . The compound can be conjugated with various therapeutic agents to enhance their delivery to specific cellular compartments, particularly mitochondria.
Recent research has demonstrated its effectiveness in creating mitochondria-targeted drug delivery platforms for cancer therapy. By exploiting the higher mitochondrial membrane potential in cancer cells compared to normal cells, drugs conjugated with the compound can achieve selective accumulation in tumor tissue, potentially reducing side effects while enhancing therapeutic efficacy .
Organic Synthesis
In the field of organic chemistry, (3-Carboxypropyl)triphenylphosphonium bromide serves as a versatile reagent that facilitates various chemical reactions . Its unique structure, combining the phosphonium group with a carboxylic acid functionality, enables it to participate in diverse synthetic transformations.
The compound can be employed in the synthesis of complex molecules, providing opportunities for creating novel pharmaceutical compounds, materials with specialized properties, and chemical intermediates for further modifications.
Biochemical Research
In biochemical investigations, (3-Carboxypropyl)triphenylphosphonium bromide is employed to study enzyme activities and metabolic pathways . Its ability to interact with specific cellular components makes it useful for investigating biochemical processes and developing assays to measure cellular functions.
Researchers utilize the compound to probe cellular metabolism, particularly processes involving mitochondria, which are central to energy production and cellular homeostasis. This application extends to understanding dysregulated metabolism in various disease states.
Material Science
The phosphonium-based structure of the compound contributes to its utility in material science applications, particularly in the development of advanced polymers and nanomaterials . The positive charge of the phosphonium group can be exploited to create materials with unique properties, including antimicrobial surfaces, ion-exchange resins, and specialized coatings.
These applications demonstrate the versatility of (3-Carboxypropyl)triphenylphosphonium bromide beyond biological systems, extending its impact to the realm of materials engineering and nanotechnology.
Recent Research Developments
Contemporary research has expanded the applications of (3-Carboxypropyl)triphenylphosphonium bromide, revealing its potential in addressing significant health challenges, including neurodegenerative diseases and cancer.
Neuromedicine and Alzheimer's Disease
A significant recent development involves the use of (3-Carboxypropyl)triphenylphosphonium bromide in treating Alzheimer's disease (AD). Research published in 2024 investigated MoS2 quantum dots coated with DSPE-PEG linked with (3-carboxypropyl)triphenylphosphonium bromide (TPP) for protecting against AD .
This protective effect on protein secondary structure suggests that (3-Carboxypropyl)triphenylphosphonium bromide-derived materials could play a crucial role in developing new therapies for neurodegenerative diseases characterized by protein misfolding.
Cancer Therapy
Another cutting-edge application of (3-Carboxypropyl)triphenylphosphonium bromide is in cancer therapy, specifically targeting cysteine (Cys) depletion for tumor suppression. Research published in October 2024 demonstrated that (3-carboxypropyl)triphenylphosphonium bromide-derived hyaluronic acid-modified copper oxide nanorods (MitCuOHA) effectively catalyzed the depletion of cysteine and glutathione in cancer cells .
The nanozymes designed with this compound exhibited multiple enzymatic activities, including cysteine oxidase-like, glutathione oxidase-like, and peroxidase-like functions. This multifunctional approach enabled them to induce cellular ferroptosis and cuproptosis, providing a synergistic tumor therapy strategy .
The mechanism involved catalyzing the depletion of Cys and glutathione (GSH), accompanied by the generation of H2O2 and its subsequent conversion into highly active hydroxyl radicals. Additionally, copper ions released by these nanozymes under tumor microenvironment stimulation bound to lipoylated proteins, leading to abnormal protein aggregation and triggering protein disruption pathways .
Research Application | Key Findings | Potential Impact |
---|---|---|
Alzheimer's Disease Treatment | Protection of protein secondary structure in brain tissue | Development of new neurodegenerative disease therapies |
Cancer Therapy | Induction of ferroptosis and cuproptosis through cysteine depletion | Novel approach for targeted tumor treatment |
Mitochondrial Targeting | Selective accumulation in mitochondria due to membrane potential | Enhanced cellular targeting for various therapeutics |
Nanomaterial Development | Creation of functional nanomaterials with biological activity | Advanced materials for biomedical applications |
These recent developments highlight the expanding potential of (3-Carboxypropyl)triphenylphosphonium bromide in addressing significant medical challenges through innovative approaches combining chemistry, materials science, and biology.
Comparative Advantages in Research Applications
The distinctive features of (3-Carboxypropyl)triphenylphosphonium bromide provide several advantages over alternative compounds in various research contexts. Understanding these comparative benefits helps researchers select appropriate tools for specific applications.
Dual Functionality in Bioconjugation
The presence of both the phosphonium group and the carboxyl functionality creates a dual-purpose molecule that can form stable bioconjugates through various chemical reactions . This allows researchers to develop specialized delivery systems with controlled release mechanisms or responsive properties.
The carboxypropyl chain serves as a spacer that reduces steric hindrance during conjugation reactions while maintaining the positive charge necessary for mitochondrial accumulation, providing an advantage over directly substituted triphenylphosphonium derivatives.
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